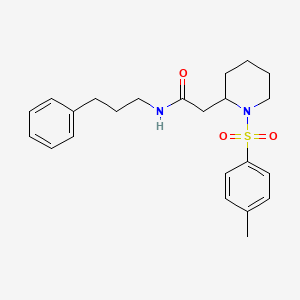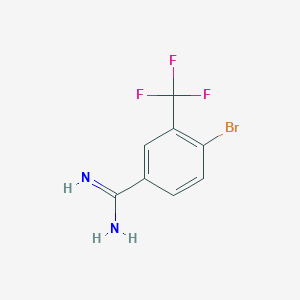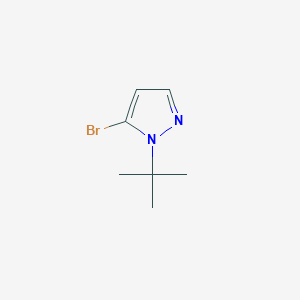![molecular formula C16H24N2O3S B2468539 4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1173073-10-3](/img/structure/B2468539.png)
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a mesitylsulfonyl group, an oxa-bridge, and a diazaspirodecane core. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of sesquiterpenes , which are known to interact with a wide range of biological targets, including ion channels, G-protein coupled receptors, and enzymes .
Mode of Action
As a sesquiterpene, it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Sesquiterpenes are known to be involved in a variety of biological processes, including inflammation, cell proliferation, and apoptosis .
Result of Action
As a sesquiterpene, it may have a variety of biological effects depending on its specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of sesquiterpenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the reaction of mesitylsulfonyl chloride with a suitable amine to form the mesitylsulfonamide intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts, such as palladium or rhodium complexes, and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Applications De Recherche Scientifique
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and spirocyclic compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dioxaspiro[4.5]decane: This compound shares the spirocyclic structure but lacks the mesitylsulfonyl group, resulting in different chemical properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different functional groups, leading to varied applications and reactivity.
Uniqueness
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of the mesitylsulfonyl group, which imparts specific chemical properties and enhances its potential for various applications. The combination of the oxa-bridge and diazaspirodecane core further distinguishes it from other spirocyclic compounds .
Propriétés
IUPAC Name |
4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-10-13(2)15(14(3)11-12)22(19,20)18-8-9-21-16(18)4-6-17-7-5-16/h10-11,17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMVCISFAEQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B2468459.png)
![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2468465.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide](/img/structure/B2468471.png)
![2-(2-methoxyethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B2468472.png)
![4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2468473.png)

![N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2468475.png)


![2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2468479.png)
